

Glyphosate-13C2,15N CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Glyphosate-13C2,15N

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In-Depth Technical Guide: Glyphosate-13C2,15N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Glyphosate-13C2,15N**, an isotopically labeled form of the widely used herbicide, glyphosate. This stable isotope-labeled standard is crucial for accurate quantification in various analytical applications, particularly in environmental monitoring, food safety analysis, and toxicological research.

Core Physicochemical Data

The fundamental properties of **Glyphosate-13C2,15N** are summarized below, providing a quick reference for laboratory use.

Property	Value	Citation
CAS Number	1185107-63-4	[1][2][3][4]
Molecular Weight	172.05 g/mol	[1][2][3][5]
Molecular Formula	¹³ C ₂ H ₈ ¹⁵ NO ₅ P	[1][2]

Application in Analytical Methodologies



Glyphosate-13C2,15N is predominantly utilized as an internal standard in analytical methods to ensure the accuracy and reliability of glyphosate detection and quantification. Its use is critical in overcoming matrix effects in complex samples such as urine, soil, water, and various food products. The primary analytical technique employing this labeled compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol: Quantification of Glyphosate in Water Samples by Isotope Dilution LC-MS/MS

This protocol outlines a common method for the analysis of glyphosate in water, adapted from established environmental and food analysis procedures.

- 1. Sample Preparation:
- To a 15 mL water sample, add a known concentration of Glyphosate-13C2,15N as an internal standard.
- Add 200 μ L of a 2 g/L EDTA solution to chelate metal ions that can interfere with the analysis.
- Mix the sample thoroughly.
- Transfer an aliquot to a polypropylene autosampler vial for analysis.
- 2. LC-MS/MS Analysis:
- Liquid Chromatography (LC): Employ a suitable LC system, such as an ACQUITY Premier UPLC System. Separation is often achieved using a column designed for polar compounds, like a quaternary amine-bound polyvinyl alcohol column.
- Mass Spectrometry (MS/MS): A tandem quadrupole mass spectrometer is used for detection. The analysis is performed in the negative ion mode using electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) to enhance selectivity and sensitivity.
- MRM Transitions:



- Glyphosate: Monitor the transition from the precursor ion to a specific product ion (e.g., m/z 168 -> 63).
- **Glyphosate-13C2,15N**: Monitor the corresponding transition for the internal standard (e.g., m/z 171 -> 63.1)[5].

3. Quantification:

• The concentration of glyphosate in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of glyphosate and the internal standard.

Experimental Workflow Diagram



Water Sample (15 mL) Add Internal Standard (Glyphosate-13C2,15N) Add EDTA Solution (200 μL, 2 g/L) Vortex/Mix Thoroughly Transfer to Autosampler Vial LC-MS/MS Analysis (ESI-, MRM) Quantification (Isotope Dilution)

Experimental Workflow for Glyphosate Analysis

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Caption: Workflow for Glyphosate Quantification using Isotope Dilution LC-MS/MS.

Mechanism of Action and Signaling Pathways

Glyphosate's primary mode of action as a herbicide is the disruption of the shikimate pathway in plants and some microorganisms.[1][6] This metabolic route is essential for the synthesis of



aromatic amino acids (phenylalanine, tyrosine, and tryptophan).

The Shikimate Pathway and Glyphosate Inhibition

Glyphosate specifically inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.[1][6] This enzyme catalyzes the reaction between shikimate-3-phosphate and phosphoenolpyruvate to form EPSP. By blocking this crucial step, glyphosate prevents the production of the necessary aromatic amino acids, leading to a halt in protein synthesis and ultimately, plant death.[1] The shikimate pathway is absent in mammals, which is a key reason for glyphosate's selective toxicity to plants.[1]

Shikimate Pathway Erythrose-4-P Multiple Steps Shikimate-3-Phosphate Phosphoenolpyruvate EPSP Synthase 5-Enolpyruvylshikimate-3-Phosphate Multiple Steps Aromatic Amino Acids (Trp, Phe, Tyr)

Glyphosate's Inhibition of the Shikimate Pathway

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Caption: Glyphosate inhibits EPSP synthase, blocking aromatic amino acid synthesis.

Other Potential Signaling Interactions

While the shikimate pathway is the primary target, research has suggested that glyphosate may also interact with other cellular processes, particularly at higher concentrations or in non-plant organisms. Some studies have indicated potential effects on:

- Oxidative Stress: Glyphosate has been shown to induce oxidative stress in some cell types.
- Endocrine Disruption: There is ongoing research into whether glyphosate and its formulations can act as endocrine disruptors by interacting with hormone receptors such as estrogen receptors.[7]
- Neuroinflammation: Some studies suggest that glyphosate may impair cognitive function through the activation of pro-inflammatory signaling in microglia.[8]
- Cell Proliferation: In vitro studies have shown that glyphosate can modulate the expression of genes involved in cell cycle progression, such as EGR1, JUN, FOS, and MYC.[9]

It is important to note that research into these secondary mechanisms is ongoing and often involves exposure levels that may not be typical in environmental or dietary contexts. The primary and well-established mechanism of glyphosate's herbicidal action remains the inhibition of the shikimate pathway.

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- To cite this document: BenchChem. [Glyphosate-13C2,15N CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b564288#glyphosate-13c2-15n-cas-number-and-molecular-weight]

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